![molecular formula C12H18O11 B8016367 2-o-beta-d-Glucopyranosyl-l-ascorbic acid](/img/structure/B8016367.png)
2-o-beta-d-Glucopyranosyl-l-ascorbic acid
Overview
Description
. It is known for its potent antioxidant properties and has been studied for various biological and pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-O-beta-D-Glucopyranosyl-L-ascorbic acid typically involves the glycosylation of L-ascorbic acid. One common method is the enzymatic glycosylation using glucosyltransferase enzymes, which transfer glucose from a donor molecule to L-ascorbic acid under mild conditions . This method is preferred due to its specificity and efficiency.
Industrial Production Methods: Industrial production often employs microbial fermentation techniques. Specific strains of bacteria or yeast are genetically engineered to produce the enzyme glucosyltransferase, which facilitates the glycosylation process. This method is scalable and cost-effective, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-O-beta-D-Glucopyranosyl-L-ascorbic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to dehydroascorbic acid, similar to L-ascorbic acid.
Reduction: It can be reduced back to its original form from dehydroascorbic acid.
Substitution: The hydroxyl groups can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ferric chloride.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Acidic or basic conditions can facilitate substitution reactions, often using catalysts like sulfuric acid or sodium hydroxide.
Major Products:
Oxidation: Dehydroascorbic acid.
Reduction: Regeneration of this compound.
Substitution: Various glucosylated derivatives.
Scientific Research Applications
Antioxidant Properties
AA-2βG exhibits significant antioxidant activity, comparable to that of ascorbic acid (AA) and its synthetic derivatives. Studies have demonstrated its ability to scavenge free radicals through various assays such as DPPH, ABTS, and ORAC.
Table 1: Antioxidant Activity Comparison
Compound | DPPH Scavenging Activity | ABTS Scavenging Activity | ORAC Value |
---|---|---|---|
AA-2βG | Comparable to AA | Comparable to AA | Lower than AA |
Ascorbic Acid | Immediate scavenging | Immediate scavenging | Higher than AA-2βG |
AA-2αG | Similar to AA-2βG | Similar to AA-2βG | Higher than AA-2βG |
The antioxidant properties of AA-2βG are attributed to its ability to protect cells from oxidative stress, particularly in murine macrophage RAW264.7 cells exposed to hydrogen peroxide .
Anti-inflammatory Effects
Research indicates that AA-2βG can mitigate inflammation-induced cell death and enhance cellular viability under oxidative stress conditions. In a study involving RAW264.7 cells, treatment with AA-2βG significantly reduced oxidative stress markers and improved the cellular glutathione ratio compared to other vitamin C derivatives .
Case Study: Macrophage Protection
In experiments where RAW264.7 cells were treated with chemotherapeutic agents, AA-2βG demonstrated superior protective effects against cell death induced by oxidative stress compared to both ascorbic acid and AA-2αG .
Antimicrobial Activity
AA-2βG has shown potential as an antimicrobial agent against various pathogens, including bacteria and viruses. Its efficacy in preventing infections makes it a candidate for use in pharmaceutical formulations aimed at enhancing immune responses.
Table 2: Antimicrobial Efficacy
Pathogen | Efficacy of AA-2βG | Notes |
---|---|---|
Bacteria | Moderate | Effective against certain strains |
Viruses | High | Effective against influenza virus |
Applications in Cosmetics
Due to its stability and antioxidant properties, AA-2βG is increasingly utilized in cosmetic formulations. It helps in reducing skin damage caused by UV radiation and enhances skin hydration.
Case Study: Skin Health
In clinical studies, topical applications of formulations containing AA-2βG have been associated with improved skin elasticity and reduced signs of aging, attributed to its antioxidant effects .
Nutraceutical Applications
As a vitamin C derivative, AA-2βG is being explored for its potential benefits in dietary supplements aimed at enhancing immune function and overall health.
Table 3: Nutraceutical Benefits
Benefit | Mechanism |
---|---|
Immune Support | Enhances antioxidant defenses |
Skin Health | Promotes collagen synthesis |
Anti-aging | Reduces oxidative stress |
Mechanism of Action
The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets include various enzymes and signaling pathways involved in oxidative stress responses. For example, it modulates the activity of superoxide dismutase and catalase, enhancing the cell’s ability to neutralize harmful radicals .
Comparison with Similar Compounds
2-O-beta-D-Glucopyranosyl-L-ascorbic acid is unique compared to other vitamin C derivatives due to its enhanced stability and bioavailability. Similar compounds include:
L-ascorbic acid: The parent compound, known for its potent antioxidant properties but less stable.
Magnesium ascorbyl phosphate: Another stable derivative used in skincare products.
Sodium ascorbyl phosphate: A water-soluble derivative with similar applications in cosmetics.
Each of these compounds has unique properties that make them suitable for different applications, but this compound stands out for its stability and effectiveness in various biological systems.
Biological Activity
2-O-β-D-glucopyranosyl-L-ascorbic acid (AA-2βG) is a stable derivative of vitamin C (ascorbic acid) that has garnered attention for its potential biological activities. This compound is notable for its enhanced stability and bioavailability compared to conventional forms of vitamin C, making it a promising candidate in various fields, including cosmetics, pharmaceuticals, and nutrition.
AA-2βG is characterized by its glucopyranosyl moiety, which contributes to its stability and solubility. Unlike ascorbic acid, AA-2βG is less prone to oxidation, allowing for prolonged efficacy in biological systems. Studies have shown that it maintains its antioxidant properties even under challenging conditions, such as exposure to light and heat .
Table 1: Comparison of Stability between AA-2βG and Ascorbic Acid
Property | AA-2βG | Ascorbic Acid |
---|---|---|
Stability | High | Low |
Oxidation Potential | Low | High |
Solubility | High | Moderate |
Antioxidant Activity
Research indicates that AA-2βG exhibits superior free radical scavenging activity compared to both ascorbic acid and its α-glucosyl derivative (AA-2αG). In vitro studies demonstrated that AA-2βG effectively protects against oxidative stress in murine macrophage RAW264.7 cells by reducing reactive oxygen species (ROS) levels significantly more than the other compounds tested .
Case Study: ROS Scavenging in RAW264.7 Cells
In a controlled study, RAW264.7 cells were treated with hydrogen peroxide to induce oxidative stress. The following results were observed:
- Cell Viability : Assessed using MTT assay showed no significant toxicity from AA-2βG at concentrations up to 50 μM.
- ROS Reduction : AA-2βG reduced DCFH-DA oxidation in a dose-dependent manner, indicating effective ROS scavenging.
Table 2: Effects of AA-2βG on Cell Viability and ROS Levels
Treatment | Cell Viability (%) | DCFH-DA Oxidation Reduction (%) |
---|---|---|
Control | 100 | 0 |
Ascorbic Acid | 90 | 30 |
AA-2αG | 85 | 50 |
AA-2βG | 95 | 70 |
Anti-inflammatory Properties
AA-2βG has also been shown to modulate inflammatory responses. It downregulates pro-inflammatory cytokines and enhances the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) through the Nrf2 signaling pathway . This mechanism suggests a dual role in both antioxidant defense and anti-inflammatory action.
Antitumor Activity
Preliminary studies indicate that AA-2βG may possess anti-tumor properties. In vitro assays demonstrated that it inhibited the proliferation of cancer cell lines while promoting apoptosis through mechanisms involving the modulation of cell cycle regulators .
Case Study: Antitumor Effects on Cancer Cell Lines
A study evaluating the effects of AA-2βG on various cancer cell lines revealed:
- Cell Line : Human breast cancer (MCF-7)
- Concentration : 25 μM
- Outcome : Significant reduction in cell viability after 48 hours of treatment.
Table 3: Antitumor Activity of AA-2βG on Cancer Cell Lines
Cell Line | Treatment Concentration (μM) | Viability Reduction (%) |
---|---|---|
MCF-7 | 25 | 60 |
HeLa | 25 | 55 |
A549 | 25 | 50 |
Properties
IUPAC Name |
(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2H-furan-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O11/c13-1-3(15)9-8(19)10(11(20)22-9)23-12-7(18)6(17)5(16)4(2-14)21-12/h3-7,9,12-19H,1-2H2/t3-,4+,5+,6-,7+,9+,12-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSJBGYKDYSOAE-DNYNHWTLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2=C(C(OC2=O)C(CO)O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C([C@H](OC2=O)[C@H](CO)O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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